molecular formula C12H15N5O3 B1671359 Entecavir CAS No. 142217-69-4

Entecavir

Cat. No. B1671359
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
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Description

Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV). It is used as a first-line treatment for chronic hepatitis B virus infection in adults and children at least 2 years of age with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease .


Synthesis Analysis

Entecavir can be synthesized starting from 1,3-propanediol in 15 steps with an overall yield of 23.4%. A unique feature of the synthetic route is that the five-membered carbocyclic core is installed by an intramolecular nitrile oxide cycloaddition (INOC) reaction and the guanine moiety is introduced by a Mitsunobu reaction . Another synthetic route involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton .


Molecular Structure Analysis

The molecular formula of Entecavir is C12H15N5O3. It is a member of 2-aminopurines, an oxopurine, a primary alcohol, and a secondary alcohol . The molecular weight is 277.28 g/mol .


Chemical Reactions Analysis

Entecavir is a prodrug which must be phosphorylated to the active triphosphate form, the active form of the drug, intracellularly . The key features of its preparation include a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety, its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and the coupling with a purine derivative by a Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physicochemical characteristics of Entecavir were evaluated in terms of morphology, thermal properties, and X-ray diffraction patterns .

Scientific Research Applications

Efficacy in Chronic Hepatitis B and Liver Cirrhosis

Entecavir is a potent antiviral agent recommended for chronic hepatitis B (CHB). A study highlighted its effectiveness in reducing the risks of hepatic events, hepatocellular carcinoma (HCC), liver-related, and all-cause mortality in CHB patients with liver cirrhosis. Particularly notable was its impact on patients who maintained viral suppression (Wong et al., 2013).

Entecavir and HIV-1 Replication

In patients with HIV-1 and HBV coinfection, entecavir demonstrated a potent partial inhibitory effect on HIV-1 replication. However, it was observed that entecavir monotherapy could lead to the accumulation of HIV-1 variants resistant to lamivudine (McMahon et al., 2007).

Liver Function and Fibrosis Markers

Entecavir treatment for two years was found to improve liver function and non-invasive fibrosis markers in patients with hepatitis B virus-associated cirrhosis (Shin et al., 2015).

Safety and Efficacy in Chronic Hepatitis B

Entecavir has been established as safe and effective for the treatment of chronic hepatitis B, showing potent HBV suppression and low rates of genotypic resistance in nucleos(t)ide-naïve patients (Osborn, 2011).

Comparison with Lamivudine

In a comparative study with lamivudine, entecavir showed higher rates of histologic improvement and virologic response in patients with HBeAg-negative chronic hepatitis B (Lai et al., 2006).

Antiviral Resistance Mutations

A study on the emergence of oncogenic-enhancing hepatitis B virus X gene mutants in patients receiving suboptimal entecavir treatment suggested a need for caution, as these mutations could develop during treatment, especially in cirrhotic patients who still developed hepatocellular carcinoma (HCC) after entecavir therapy (Lin et al., 2019).

Hepatic Disposition and Antiviral Activity during Pregnancy

A study focused on the hepatic disposition of entecavir during non-pregnancy and pregnancy, shedding light on the mechanisms of entecavir uptake into hepatocytes and evaluating changes in its hepatic distribution during pregnancy (Ma et al., 2019).

Molecular Modeling of Drug Resistance

Research on entecavir's drug-resistant HBV involved process and molecular modeling studies, providing insights into the molecular basis of drug resistance and the structural relationship of HBV reverse transcriptase with entecavir (Pathy & Internationals, 2018).

Quantitation in Human Plasma

A study developed an LC-MS/MS method for the quantitation of entecavir in human plasma, achieving high sensitivity and a wide concentration range, which is crucial for clinical studies (Zhang et al., 2009).

Clinical Applications in Various Liver Diseases

An article summarized clinical applicationsof entecavir in various hepatitis B virus-related liver diseases, emphasizing its role as a new generation nucleoside analogue with potent antiviral activity and low resistance, suitable for treating chronic hepatitis, cirrhosis, and other HBV-related conditions (Cai, 2012).

Safety And Hazards

Entecavir may be fatal if swallowed and may be harmful by inhalation or skin absorption. It may cause respiratory system irritation and may cause damage to organs through prolonged or repeated exposure . It may also cause lactic acidosis, a dangerous build-up of lactic acid in your blood .

Future Directions

While Entecavir is primarily used for the treatment of chronic hepatitis B, it also holds promise beyond its original therapeutic indication. For instance, it acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various types of tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .

properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
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Molecular Weight

277.28 g/mol
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Physical Description

Solid
Record name Entecavir
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Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
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Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
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Product Name

Entecavir

Color/Form

White to off white powder

CAS RN

142217-69-4
Record name Entecavir
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
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Record name Entecavir
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URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,200
Citations
T Shaw, S Locarnini - Expert review of anti-infective therapy, 2004 - Taylor & Francis
… Entecavir-TP, the major anabolite, accumulated rapidly and was detectable after exposure to entecavir … of 1 or 25 µM entecavir, intracellular entecavir-TP concentrations reached …
Number of citations: 144 www.tandfonline.com
P Honkoop, RA De Man - Expert opinion on investigational drugs, 2003 - Taylor & Francis
… , entecavir revealed excellent suppression of hepatitis B virus replication without significant side effects or evidence of mitochondrial toxicity. Until now, no entecavir-… Data on entecavir …
Number of citations: 138 www.tandfonline.com
SJ Matthews - Clinical therapeutics, 2006 - Elsevier
… The potential for drug interactions with entecavir appears to be minimal, although … prolong serum concentrations of entecavir. One of the Phase III studies of entecavir found statistically …
Number of citations: 99 www.sciencedirect.com
RG Gish, AS Lok, TT Chang, RA De Man, A Gadano… - Gastroenterology, 2007 - Elsevier
… Background & Aims: Entecavir demonstrated superior … entecavir and lamivudine treatment through 96 weeks. Methods: 709 HBeAg-positive CHB patients were randomized to entecavir …
Number of citations: 505 www.sciencedirect.com
TT Chang, RG Gish, R De Man, A Gadano… - … England Journal of …, 2006 - Mass Medical Soc
… entecavir group (72 percent) and 195 of 314 patients in the lamivudine group (62 percent, P=0.009). More patients in the entecavir … 48 was greater with entecavir than with lamivudine (…
Number of citations: 030 www.nejm.org
CL Lai, D Shouval, AS Lok, TT Chang… - … England Journal of …, 2006 - Mass Medical Soc
Background Entecavir is a potent and selective antiviral agent that has demonstrated efficacy in phase 2 studies in patients with hepatitis B e antigen (HBeAg)–negative chronic …
Number of citations: 655 www.nejm.org
TT Chang, CL Lai, S Kew Yoon, SS Lee… - …, 2010 - Wiley Online Library
… biochemical benefit compared to lamivudine after 48 weeks in entecavir (ETV)-022, a study … entecavir or lamivudine treatment through 96 weeks, increasing numbers of entecavir-…
Number of citations: 704 aasldpubs.onlinelibrary.wiley.com
MA McMahon, BL Jilek, TP Brennan… - … England Journal of …, 2007 - Mass Medical Soc
… guidelines, recommend entecavir for hepatitis B treatment in HIV-1–infected persons who do not meet criteria for HIV-1 treatment. Here, we report that entecavir has clinically relevant …
Number of citations: 351 www.nejm.org
M Sherman, C Yurdaydin, J Sollano, M Silva, YF Liaw… - Gastroenterology, 2006 - Elsevier
… Virologic rebound because of entecavir resistance substitutions occurred in 2 of 141 of entecavir-… The safety profile of entecavir was comparable to lamivudine with fewer ALT flares on …
Number of citations: 598 www.sciencedirect.com
…, JJ Shim, JH Sohn, YK Cho, LTS of Entecavir - Clinical …, 2020 - Elsevier
… patients treated with oral entecavir or tenofovir and followed up for the same time periods. … entecavir or TDF between 2011 and 2015 were included in the study (Figure 1). Entecavir and …
Number of citations: 22 www.sciencedirect.com

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